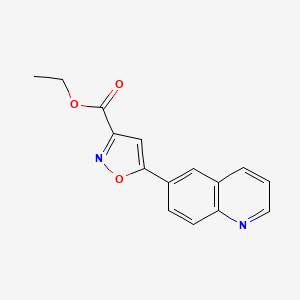
4-(ethylamino)-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(ethylamino)-1H-pyridin-2-one is a heterocyclic organic compound that features a pyridinone ring substituted with an ethylamino group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both an amino group and a pyridinone ring endows it with unique chemical properties that can be exploited in different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylamino)-1H-pyridin-2-one can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with ethylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chloropyridine and ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, often in a solvent like ethanol or water.
Procedure: The 2-chloropyridine is reacted with ethylamine at elevated temperatures (around 80-100°C) for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, solvent recovery and recycling are often implemented to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(ethylamino)-1H-pyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridinone ring can be reduced to form dihydropyridinone derivatives.
Substitution: The ethylamino group can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Nitroso-4-(ethylamino)-1H-pyridin-2-one, Nitro-4-(ethylamino)-1H-pyridin-2-one.
Reduction: 4-(ethylamino)-1,2-dihydropyridin-2-one.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(ethylamino)-1H-pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(ethylamino)-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds with active sites, while the pyridinone ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-(ethylamino)-1H-pyridin-2-one can be compared with other similar compounds, such as:
Pyridazinone Derivatives: These compounds also contain a nitrogen heterocycle and exhibit a range of biological activities, including anti-inflammatory and anticancer properties.
Pyridine Derivatives: Compounds like 2-aminopyridine and 4-aminopyridine share structural similarities but differ in their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be tailored for various applications.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
4-(ethylamino)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-2-8-6-3-4-9-7(10)5-6/h3-5H,2H2,1H3,(H2,8,9,10) |
Clé InChI |
MVWPOLCEUHMOMC-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC(=O)NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


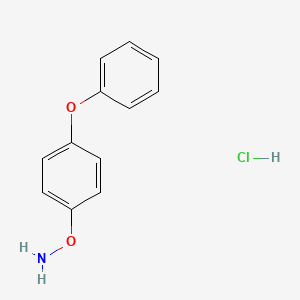
![2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13702478.png)
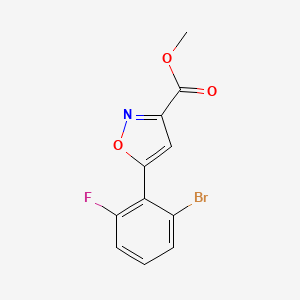
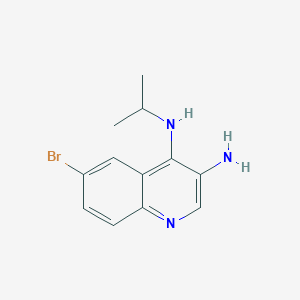

![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)
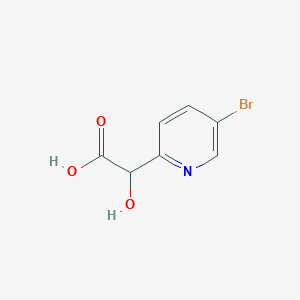

![4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13702540.png)
